molecular formula C15H18FN3O2 B6983044 2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate

2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate

Cat. No.: B6983044
M. Wt: 291.32 g/mol
InChI Key: KYQKCXOCUWQIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications . This compound is characterized by the presence of a piperidine ring, a cyano group, and a fluoroethyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate typically involves the reaction of 4-(2-cyanoanilino)piperidine-1-carboxylic acid with 2-fluoroethanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and the fluoroethyl ester enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate is unique due to the presence of the fluoroethyl ester and cyano group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoroethyl 4-(2-cyanoanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-7-10-21-15(20)19-8-5-13(6-9-19)18-14-4-2-1-3-12(14)11-17/h1-4,13,18H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQKCXOCUWQIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2C#N)C(=O)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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